REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]#N)[N:3]=1.[OH:13]P(O)(O)=O.[OH-:18].[Na+]>>[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]([OH:13])=[O:18])[N:3]=1 |f:2.3|
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50°-55° C.
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 ml), saturated with NaCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times
|
Type
|
ADDITION
|
Details
|
with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to afford pale yellow crystals of the title acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NS1)C(C(=O)O)=NOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]#N)[N:3]=1.[OH:13]P(O)(O)=O.[OH-:18].[Na+]>>[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]([OH:13])=[O:18])[N:3]=1 |f:2.3|
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50°-55° C.
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 ml), saturated with NaCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times
|
Type
|
ADDITION
|
Details
|
with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to afford pale yellow crystals of the title acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NS1)C(C(=O)O)=NOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |